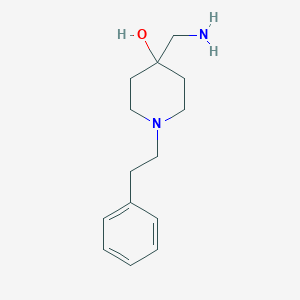

4-(Aminomethyl)-1-phenethylpiperidin-4-ol

Description

Significance of the Piperidine (B6355638) Scaffold in Pharmacologically Active Molecules

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its versatile nature. It is a ubiquitous structural motif found in numerous natural products and synthetic drugs, contributing significantly to their biological activity. The conformational flexibility of the piperidine ring allows it to interact with a wide range of biological targets with high affinity and specificity.

The presence of the nitrogen atom in the piperidine ring is crucial as it can be readily protonated at physiological pH, enabling ionic interactions with biological macromolecules such as enzymes and receptors. Furthermore, the piperidine scaffold can be easily functionalized at various positions, allowing for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, polarity, and metabolic stability. These modifications are instrumental in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The therapeutic applications of piperidine-containing drugs are extensive and diverse, spanning a wide range of disease areas. Notable examples include analgesics, antipsychotics, antihistamines, and anticancer agents. The adaptability of the piperidine scaffold ensures its continued prominence in the design and development of novel therapeutic agents.

Historical Context of 4-Substituted Piperidines in Drug Discovery

The exploration of 4-substituted piperidines in drug discovery has a rich history, particularly in the development of potent analgesics. A pivotal moment in this history was the synthesis of meperidine in the 1930s, a 4-phenyl-piperidine derivative that exhibited morphine-like analgesic properties. This discovery spurred extensive research into the structure-activity relationships (SAR) of 4-substituted piperidines, leading to the development of the highly potent fentanyl class of opioids in the 1960s by Dr. Paul Janssen.

The core structure of fentanyl features a 4-anilidopiperidine skeleton, where the substitution at the 4-position of the piperidine ring is critical for its potent analgesic activity. Subsequent research demonstrated that modifications to the N-substituent of the piperidine ring, particularly the introduction of a phenethyl group, significantly enhanced opioid receptor affinity and analgesic potency. This led to the development of a vast library of fentanyl analogues with varying potencies and durations of action.

The historical development of these compounds has provided medicinal chemists with invaluable insights into the structural requirements for potent opioid receptor agonism. The key takeaways from this extensive body of research include the importance of a basic nitrogen atom for receptor interaction and the critical role of the substitution pattern at the 4-position of the piperidine ring in modulating pharmacological activity. This historical foundation has paved the way for the design of new generations of piperidine-based therapeutics, including the compound of interest, 4-(Aminomethyl)-1-phenethylpiperidin-4-ol.

Rationale for Researching this compound and its Analogues

The rationale for the synthesis and investigation of this compound and its analogues is rooted in the extensive historical data on 4-substituted piperidines and the continuous search for novel therapeutic agents with improved pharmacological profiles. The structure of this compound combines several key features known to be important for biological activity.

The 1-phenethyl group is a well-established substituent that often enhances the affinity of piperidine-based ligands for various receptors, most notably the opioid receptors. The presence of this group suggests a potential for analgesic or related central nervous system (CNS) activity.

The 4-(aminomethyl) group introduces another basic center, which can be protonated at physiological pH. This primary amine can engage in ionic and hydrogen bonding interactions, potentially leading to novel receptor binding modes compared to previously studied 4-substituted piperidines. The aminomethyl substituent also provides a handle for further chemical modification to explore structure-activity relationships.

The combination of these structural motifs in this compound suggests a molecule designed to explore new chemical space within the broader class of piperidine-based compounds. Research into this compound and its analogues is likely driven by the hypothesis that the unique combination of substituents at the 4-position could lead to compounds with novel pharmacological profiles, potentially offering improved efficacy, selectivity, or a more favorable side-effect profile compared to existing drugs. For instance, a patent for derivatives of 4-(aminomethyl)piperidine has described their potential therapeutic application for conditions involving serotoninergic receptors, such as depressive and anxiety states semanticscholar.org. This indicates that research into such scaffolds extends beyond the traditional focus on opioid receptors.

Below is a table summarizing the key structural features of this compound and their potential contributions to its pharmacological profile, based on established principles of medicinal chemistry.

| Structural Feature | Potential Contribution to Pharmacological Profile |

| Piperidine Scaffold | Core structure providing a three-dimensional framework for interaction with biological targets. The basic nitrogen is crucial for receptor binding. |

| 1-Phenethyl Group | Enhances lipophilicity and is known to increase affinity for various CNS receptors, including opioid receptors. |

| 4-Hydroxy Group | Introduces polarity and the potential for hydrogen bonding, influencing binding affinity, selectivity, and pharmacokinetic properties. |

| 4-(Aminomethyl) Group | Provides an additional basic center for ionic and hydrogen bonding interactions, potentially leading to novel receptor interactions and pharmacological activities. |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUDZJANOCZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178519 | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23808-42-6 | |

| Record name | 4-(Aminomethyl)-1-(2-phenylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23808-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023808426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminomethyl 1 Phenethylpiperidin 4 Ol and Its Structural Analogues

Established Synthetic Routes to the 4-(Aminomethyl)-1-phenethylpiperidin-4-ol Core

The construction of the this compound scaffold is typically achieved through multi-step synthetic strategies that involve key chemical transformations and the use of specific intermediates.

Multi-Step Synthesis Strategies

The synthesis of this compound is a well-documented multi-step process. A common approach begins with the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with 2-(bromoethyl)benzene. plos.org This initial step yields N-phenethyl-4-piperidone (NPP), a crucial precursor. plos.orgwikipedia.org

Following the formation of NPP, a reductive amination reaction is carried out with aniline (B41778). plos.orgwikipedia.org This step, often mediated by a reducing agent like sodium triacetoxyborohydride (B8407120) in the presence of acetic acid, produces 4-anilino-N-phenethylpiperidine (4-ANPP). plos.orgwikipedia.org The subsequent acylation of 4-ANPP with propionyl chloride leads to the formation of fentanyl. plos.orgwikipedia.org

An alternative and more direct route to the core structure involves the use of aqueous ammonia (B1221849) as a reagent in the synthesis of this compound. journaljpri.com This method is presented as a greener and more cost-effective alternative to traditional routes that may use hazardous materials. journaljpri.com

Role of Key Intermediates in this compound Synthesis

Several key intermediates play a pivotal role in the synthesis of the this compound core and its analogues.

N-phenethyl-4-piperidone (NPP): As mentioned, NPP is a foundational intermediate, serving as the starting point for the introduction of the aniline moiety at the 4-position. plos.orgwikipedia.org Its synthesis is the first major step in many established routes.

Ethyl 4-aminopiperidine-1-carboxylate: This commercially available reagent is utilized in the synthesis of various derivatives and serves as a versatile building block for introducing the substituted piperidine (B6355638) ring. pharmaffiliates.comsigmaaldrich.com

1-Benzyl-4-piperidone: This compound is another common starting material. researchgate.net An optimized Strecker-type condensation of 1-benzyl-4-piperidone with aniline and HCN yields an anilino-nitrile, which can be further processed to obtain key intermediates. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its analogues. For instance, in the alkylation of 4-piperidone, the use of cesium carbonate as a base has been shown to provide the alkylated piperidone in high yield (88%). plos.org

In the reductive amination step, the use of sodium triacetoxyborohydride as a reducing agent has been optimized to produce the 4-piperidineamine precursor in excellent yield (91%). plos.org The final acylation step has also been a subject of optimization, with the use of propionyl chloride in the presence of a non-nucleophilic base like Hunig's base (DIPEA) affording the final product in yields as high as 95%. plos.org

The choice of solvent and base can significantly impact the outcome of these reactions. For example, in the synthesis of fentanyl analogues, various solvents and bases have been explored to maximize conversion and minimize side reactions. diva-portal.org The table below summarizes some of the optimized conditions for key synthetic steps.

| Step | Reagents and Conditions | Yield |

| Alkylation of 4-piperidone | 2-(bromoethyl)benzene, Cesium Carbonate | 88% plos.org |

| Reductive Amination | Aniline, Sodium Triacetoxyborohydride, Acetic Acid | 91% plos.org |

| Acylation | Propionyl Chloride, Hunig's Base | 95% plos.org |

Derivatization Strategies for this compound

The versatility of the this compound scaffold allows for extensive derivatization at two primary sites: the piperidine nitrogen and the 4-position of the piperidine ring. These modifications are crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Introduction of Varied N-Substituents on the Piperidine Nitrogen

The substituent on the piperidine nitrogen plays a significant role in the biological activity of these compounds. A variety of N-substituents have been introduced to explore their effects.

Research has shown that replacing the N-methyl group with larger N-aralkyl groups, such as a phenethyl group, can lead to compounds with equal or greater potency. unodc.org The synthesis of these analogues typically involves the N-alkylation of the corresponding N-nor compound. nih.gov For example, N-phenethyl analogs of norhydromorphone (B170126) have been synthesized by alkylating the secondary amine with a substituted phenethyl halide. nih.gov

The nature of the substituent on the aromatic ring of the N-phenethyl group can also be varied. nih.gov This allows for a fine-tuning of the electronic and steric properties of the molecule, which can influence its interaction with biological targets. nih.gov

Functionalization at the 4-Position of the Piperidine Ring

The 4-position of the piperidine ring is another key site for modification. The introduction of different functional groups at this position can lead to a diverse range of structural analogues.

One common strategy involves the modification of the 4-amino group. For example, acylation of the 4-anilino group with different acyl chlorides or anhydrides can produce a variety of N-acyl derivatives. researchgate.netdiva-portal.org This approach has been used to synthesize a wide array of fentanyl analogues. diva-portal.org

Furthermore, the 4-aminomethyl group can be used as a handle for attaching larger moieties, such as peptides. nih.govnih.gov For instance, 'aminofentanyl', a derivative with a free amino group, has been coupled with an enkephalin analogue to create a hybrid molecule with unique properties. nih.gov

The synthesis of 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives represents another avenue for functionalization at the 4-position. nih.gov These compounds, which exhibit high affinity for sigma receptors, are synthesized through multi-step sequences that allow for the introduction of various substituents on the phenyl ring and the piperidine nitrogen. nih.gov

The table below provides examples of derivatization at the 4-position.

| 4-Position Functional Group | Synthetic Strategy | Example Compound |

| N-Acylanilino | Acylation of 4-anilino precursor with acyl chloride | Fentanyl plos.org |

| Aminomethyl-peptide conjugate | Coupling of 'aminofentanyl' with a peptide | Tyr-D-Ala-Gly-Phe-aminofentanyl nih.gov |

| Phenylcarbonitrile | Multi-step synthesis involving a nitrile intermediate | 1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrile nih.gov |

Stereoselective Synthesis Approaches to Piperidine Derivatives

The stereoselective synthesis of highly substituted piperidine derivatives, particularly those containing quaternary stereocenters, is a significant challenge in organic chemistry. The precise spatial arrangement of substituents on the piperidine ring is crucial for the biological activity of many pharmaceutical compounds. For structural analogues of this compound, the key challenge lies in the stereocontrolled construction of the C4-quaternary stereocenter bearing both a hydroxyl and an aminomethyl (or a precursor) group. Various strategies have been developed to address this, ranging from catalyst-controlled reactions to the use of chiral auxiliaries and enzymatic transformations.

Catalytic Asymmetric Methods

Catalytic asymmetric reactions represent a highly efficient approach for establishing stereocenters. For piperidine synthesis, methods such as asymmetric hydrogenation, Michael additions, and cyclization reactions are prominent.

One notable strategy involves the asymmetric Michael-type alkylation of chiral imines or secondary enamines. For instance, the addition of an enaminolactam derived from a ketolactam and (S)-1-phenylethylamine to methyl acrylate (B77674) can lead to an adduct with high stereoselectivity (90%) after hydrolysis. researchgate.net This approach is designed to control the elaboration of a quaternary carbon center.

Copper-catalyzed intramolecular cyclizative alkene aminoboration has also emerged as a powerful method for synthesizing chiral 2,3-cis-disubstituted piperidines. nih.gov This method utilizes a copper precursor and a chiral ligand, such as (S, S)-Ph-BPE, to induce asymmetry. nih.gov The reaction of an (E)-O-benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine substrate with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of the catalyst system can generate the cyclized product with high enantioselectivity. nih.gov Subsequent oxidation of the boronate ester yields the corresponding alcohol, providing a versatile handle for further functionalization. nih.gov

Substrate-Controlled and Auxiliary-Based Syntheses

In substrate-controlled approaches, the stereochemical outcome of a reaction is dictated by pre-existing stereocenters within the starting material. Chiral pool synthesis, which utilizes readily available chiral molecules like amino acids or carbohydrates, is a common example. For instance, 2-deoxy-D-ribose has been exploited as a chiral starting material for the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives. rsc.org

Chiral auxiliaries can also be employed to direct the stereoselective formation of new stereocenters. Although not directly applied to the target compound, the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (B1165640) using a lithiated chiral oxazolidin-2-one has been shown to produce a desymmetrized product with greater than 90% diastereomeric excess (de), which can then be converted into chiral piperidine intermediates. researchgate.net

Organocatalysis and Biocatalysis

Organocatalysis provides a metal-free alternative for asymmetric synthesis. The nitro-Mannich reaction, for example, can be used to control the stereochemistry of piperidines. researchgate.net The reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine can yield β-nitro-amines with good selectivity (70:30 to >95:5) for the syn, anti-diastereoisomers. researchgate.net These intermediates can then undergo a reductive cyclization to form stereochemically pure piperidines. researchgate.net

Biocatalysis offers another powerful tool for creating chiral molecules with high enantioselectivity. Ene-reductases have been successfully used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrization of prochiral 2,5-cyclohexadienones. nih.gov This enzymatic reduction generates valuable quaternary stereocenters with excellent enantioselectivities (up to >99% ee), which can serve as precursors to complex piperidine structures. nih.gov

Summary of Stereoselective Methods

The following table summarizes various stereoselective approaches applicable to the synthesis of chiral piperidine derivatives with quaternary centers, which are structural analogues of this compound.

| Method | Substrate Type | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

| Asymmetric Michael Addition | Chiral Imines/Enamines | Chiral Amine | Elaboration of Quaternary Carbon | 90% de | researchgate.net |

| Asymmetric Aminoboration | Unsaturated Hydroxylamines | [CuOTf]₂·PhH / (S, S)-Ph-BPE | Cyclizative Aminoboration | High ee | nih.gov |

| Nitro-Mannich Reaction | Nitroalkanes / Imines | Organocatalyst (Implicit) | Diastereoselective C-C Bond Formation | 70:30 to >95:5 dr | researchgate.net |

| Enzymatic Desymmetrization | 2,5-Cyclohexadienones | Ene-reductase (OPR3, YqjM) | Asymmetric Hydrogenation | >99% ee | nih.gov |

| Chiral Pool Synthesis | 2-deoxy-D-ribose | N/A (Substrate Control) | Utilizes Existing Stereocenters | High Control | rsc.org |

| Auxiliary-Controlled Desymmetrization | Glutaric Anhydride | Lithiated Chiral Oxazolidinone | Asymmetric Ring Opening | >90% de | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Aminomethyl 1 Phenethylpiperidin 4 Ol Derivatives

Impact of Phenethyl Moiety Modifications on Receptor Interactions

The N-phenethyl substituent is a critical pharmacophoric element for many centrally acting agents, including opioids. Its modification has been a key strategy in tuning the pharmacological properties of these compounds. Replacing the N-methyl group in classical opioids with an N-phenethyl group often leads to a substantial increase in potency. nih.gov For instance, N-phenethylnormorphine and N-phenethylnoroxymorphone are potent µ-opioid receptor (MOR) agonists. nih.gov However, this effect is not universal, as the same substitution can convert an agonist into an antagonist in other opioid scaffolds. nih.gov

In the context of 4,5-epoxymorphinans, substituents on the aromatic ring of the N-phenethyl moiety can modulate activity and receptor selectivity. Studies on N-phenethylnorhydromorphone derivatives have shown that adding substituents to the "tail" of the molecule can fine-tune its interaction with opioid receptors. nih.gov For example, a p-chloro substituent on the phenethyl ring of N-phenethylnorhydromorphone resulted in a potent partial agonist at the MOR and a full agonist at the delta-opioid receptor (DOR). nih.govresearchgate.net This highlights the potential to create bifunctional ligands with potentially improved side-effect profiles by modifying the phenethyl group. nih.govresearchgate.net

The length of the alkyl chain connecting the nitrogen to the phenyl ring also plays a role. Elongating the chain from a benzyl (B1604629) to a phenethyl group in certain 4-hydroxypiperidine (B117109) series can impact potency. mdpi.com For example, in a series of histamine (B1213489) H3 receptor antagonists, the phenylethyl derivative showed comparable activity to its 4-hydroxypiperidine analogue, while other chain lengths led to decreased potency. mdpi.com

| Compound Series | Modification on Phenethyl Moiety | Impact on Receptor Interaction | Reference |

|---|---|---|---|

| N-Substituted Norhydromorphone (B170126) | p-chloro substitution on the aromatic ring | Potent partial MOR agonist and full DOR agonist. nih.govresearchgate.net | nih.gov, researchgate.net |

| 4-Hydroxypiperidines (H3 Antagonists) | Elongation of alkyl chain from benzyl to phenethyl | Maintained or decreased potency depending on the series. mdpi.com | mdpi.com |

| 5-Phenylmorphans | Replacement of N-methyl with N-phenethyl | Converted an agonist into an antagonist. nih.gov | nih.gov |

Influence of Aminoalkyl Substituents at the Piperidine (B6355638) 4-Position

The nature of the substituent at the 4-position of the piperidine ring is a key determinant of pharmacological activity. In a series of 4-substituted piperidines and piperazines designed as opioid receptor ligands, modifications at this position significantly influenced binding affinity. nih.gov Computational modeling suggested that an aromatic moiety at this position could interact favorably with key residues in the MOR active site. nih.gov

Systematic variations of the 4-position substituent have demonstrated clear SAR trends. For instance, extending an alkyl side chain at this position was shown to improve binding affinity at both MOR and DOR. nih.govnih.gov The replacement of a piperidine core with a piperazine (B1678402) did not significantly alter the balanced MOR/DOR binding profile in one series of compounds. nih.gov However, introducing different aromatic moieties separated by a three-methylene unit linker from the core led to varied outcomes. While a diphenylmethyl analogue did not improve binding, further extension of the linker boosted MOR binding without a drastic effect on DOR affinity. nih.gov

In the context of fentanyl-related compounds, which are 4-anilidopiperidine derivatives, substituents at the 4-position also have a profound effect. The potency and duration of action in these series appear to be influenced primarily by the steric requirements of the substituent rather than its chemical nature. eurekaselect.com

| Compound Series | 4-Position Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Tetrahydroquinoline-based Piperidines | Extension of side chain from 1 to 3 methylene (B1212753) units | Did little to change MOR or DOR binding. nih.gov | nih.gov |

| Tetrahydroquinoline-based Piperazines | Replacement of piperidine with piperazine core | Proved inconsequential for MOR/DOR binding profile. nih.gov | nih.gov |

| Tetrahydroquinoline-based Piperazines | Introduction of diphenylmethyl group | Did not increase binding affinity for MOR or DOR. nih.gov | nih.gov |

| Fentanyl Analogs | Various steric bulk at position 4 | Potency and duration influenced by steric factors. eurekaselect.com | eurekaselect.com |

Role of Hydroxyl Group in Pharmacological Activity

The importance of this hydroxyl group is highlighted in structure-based design efforts for other targets as well. For example, in the development of direct renin inhibitors, the introduction of a 4-hydroxy group on a 3,5-disubstituted piperidine scaffold was a key step in identifying a potent development candidate with good oral bioavailability. novartis.com The presence of the hydroxyl group can also influence the synthetic routes available for creating derivatives. nih.gov In some cases, retaining the hydroxyl group during synthesis requires specific conditions to avoid its elimination. nih.gov

While the hydroxyl group is often beneficial, its removal or replacement does not always lead to a loss of activity. In a comparative study, a 3-(methylamine)propan-1-ol derivative, which can be seen as a flexible analogue of a 4-hydroxypiperidine, showed antagonistic activity at the same level as its more rigid counterpart in one instance. mdpi.com This suggests that while the hydroxyl group provides a specific interaction point, other functionalities can sometimes mimic this interaction.

Conformational Analysis and Stereochemical Effects on SAR

The three-dimensional arrangement of atoms (stereochemistry) and the accessible shapes (conformations) of a molecule are fundamental to its interaction with a biological target. For piperidine-containing compounds, the ring can adopt different conformations, such as chair or boat forms, which position the substituents in distinct spatial orientations. A unified theory for opioids suggests that a heterocyclic ring, like piperidine, must occupy a specific plane relative to an aromatic ring to achieve activity, using the rigid structure of morphine as a template. nih.gov

Stereochemistry is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological properties. For example, in the 5-phenylmorphan series, the agonist versus antagonist activity was found to be dependent on the chirality of the molecule. nih.gov Specifically, the (1R,5R,9S)-enantiomer of N-p-nitrophenethyl-5-phenylmorphan was a potent MOR agonist, while its (1S,5S,9R)-enantiomer acted as a MOR antagonist. nih.gov

In N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, all N-substituted analogues were found to be pure opioid receptor antagonists, with the N-substituent only affecting potency and selectivity. nih.gov The presence of the methyl groups on the piperidine ring, while not essential for antagonism, did increase the antagonist potency. nih.gov This underscores that even small changes in stereochemistry and substitution patterns on the piperidine ring can have significant consequences for the pharmacological profile.

Scaffold Hopping and Bioisosteric Replacements in 4-Substituted Piperidines

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule (e.g., the piperidine ring) with a different chemical framework, while bioisosteric replacement involves swapping functional groups with others that have similar physical or chemical properties. researchgate.netnih.gov These techniques are used to improve potency, enhance synthetic accessibility, modify pharmacokinetic properties, or move into novel chemical space to obtain new intellectual property. researchgate.netresearchgate.net

In the context of 4-substituted piperidines, these strategies have been applied to various targets. For example, in the development of acetylcholinesterase inhibitors, the 2-isoindoline moiety in one lead compound was successfully replaced with an indanone moiety without a major loss of potency, demonstrating a successful bioisosteric replacement. nih.gov Similarly, in the design of opioid analgesics, the phenyl group at the 4-position of certain anilidopiperidines was isosterically replaced with various heteroaryl substituents, leading to compounds with high potency and improved safety profiles. nih.gov

Preclinical Pharmacological Investigations of 4 Aminomethyl 1 Phenethylpiperidin 4 Ol and Analogues

In Vivo Efficacy and Pharmacodynamics

The in vivo assessment of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol and its analogues is crucial for understanding their therapeutic potential and mechanism of action within a living organism. These studies typically involve animal models to evaluate the compound's analgesic properties, its effects on behavior and the central nervous system, and to confirm its engagement with multiple receptor systems.

Analgesic Properties in Animal Models

Investigations into the analgesic effects of novel piperidine (B6355638) derivatives are commonly conducted using rodent models of pain. Standard assays such as the hot plate test and the tail-flick test are employed to measure the response to thermal stimuli, while the writhing test is used to assess visceral pain. For a compound like this compound, it would be expected that dose-dependent analgesic effects would be observed and compared to standard opioids like morphine or fentanyl. The potency and duration of action are key parameters determined in these studies. For instance, studies on structurally related fentanyl analogues have demonstrated a wide range of potencies and durations of analgesic activity in such models.

Behavioral Modulations and Central Nervous System Effects

Beyond analgesia, the central nervous system (CNS) effects of this compound would be characterized to understand its broader behavioral impact. This includes assessing its sedative or stimulant properties through locomotor activity monitoring. Furthermore, its potential for abuse and dependence, common concerns with opioid-like compounds, would be evaluated in specialized animal models. These preclinical assessments are critical for predicting the potential for adverse CNS effects in humans. For example, studies on other piperidine-based CNS-active agents have detailed a range of behavioral outcomes, from sedation to stereotyped behaviors at higher doses.

Preclinical Pharmacokinetics

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a fundamental component of preclinical evaluation. These studies provide critical information for understanding the compound's disposition in the body and for designing future clinical trials.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

ADME studies for this compound would typically be initiated in rodent models. Following administration through various routes (e.g., intravenous, oral), blood and tissue samples would be collected over time to determine the compound's concentration. This data allows for the calculation of key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance. For fentanyl and its analogues, high lipophilicity generally leads to rapid distribution into tissues, including the brain, and extensive metabolism. nih.gov It is anticipated that this compound would exhibit similar characteristics.

Computational Chemistry and Molecular Modeling of 4 Aminomethyl 1 Phenethylpiperidin 4 Ol

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. Given the structural similarity of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol to potent analgesics like fentanyl, the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is its most probable biological target. nih.govnih.gov

Docking simulations of this compound into the active site of the human MOR (PDB: 5C1M) are used to predict its binding mode. elifesciences.org These simulations reveal that the protonated nitrogen within the piperidine (B6355638) ring likely forms a crucial salt bridge with the highly conserved aspartic acid residue, Asp147 (D3.32), which is a canonical interaction for many opioid ligands. drugbank.comnih.gov

Further analysis of the predicted binding pose indicates that the phenethyl group extends into a deep hydrophobic pocket formed by transmembrane helices. The aminomethyl and hydroxyl groups at the C4 position are predicted to form specific hydrogen bond interactions with polar residues in the binding site, such as Tyrosine (Tyr326) and Histidine (His297). elifesciences.orgchemrxiv.org These interactions collectively contribute to the binding affinity and stability of the ligand-receptor complex.

Table 1: Predicted Ligand-Receptor Interactions from Molecular Docking

| Ligand Moiety | Receptor Residue(s) | Interaction Type | Predicted Contribution |

| Piperidine Nitrogen (protonated) | Asp147 (3.32) | Ionic Bond (Salt Bridge) | Major affinity driver; anchors ligand in pocket |

| Phenethyl Group | Trp293, Ile296, Val300 | Hydrophobic / van der Waals | Contributes to binding affinity and potency |

| Aromatic Ring (Phenethyl) | His297 (6.52), Tyr148 (3.33) | π-π Stacking / Hydrophobic | Enhances binding stability |

| C4-Hydroxyl Group (-OH) | Tyr326 (7.43) | Hydrogen Bond | Increases binding affinity and specificity |

| C4-Aminomethyl Group (-CH2NH2) | Asn150, Gln124 | Hydrogen Bond | Provides additional anchoring points |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. kcl.ac.uk For a congeneric series based on the this compound scaffold, a QSAR model can be developed to predict their binding affinity for the µ-opioid receptor. nih.govnih.gov

The process involves calculating a wide range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), lipophilic (e.g., LogP), and topological (e.g., connectivity indices) characteristics. nih.gov Statistical methods, such as partial least squares (PLS) or machine learning algorithms like random forest (RF), are then used to build a regression model that links a subset of these descriptors to the experimentally determined activity (e.g., pKi). nih.gov Such models are crucial for prioritizing the synthesis of new analogs with potentially improved potency. kcl.ac.ukpatsnap.com

Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study

| Compound | Modification | LogP | Topological Polar Surface Area (TPSA) (Ų) | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Predicted pKi (Hypothetical) |

| Parent Compound | - | 2.85 | 72.5 | 248.36 | 3 | 7.5 |

| Analog 1 | 4-fluoro on phenethyl | 3.10 | 72.5 | 266.35 | 3 | 7.8 |

| Analog 2 | N-methyl on aminomethyl | 3.20 | 63.3 | 262.39 | 2 | 7.3 |

| Analog 3 | Replace -OH with -OCH3 | 3.15 | 63.3 | 262.39 | 2 | 7.1 |

| Analog 4 | 3-chloro on phenethyl | 3.55 | 72.5 | 282.81 | 3 | 8.1 |

Conformational Analysis and Dynamics Simulations

While docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. nih.gov For a flexible molecule like this compound, understanding its conformational landscape is critical. chemrxiv.orgchemrxiv.org

Metadynamics simulations can explore the rotational freedom around key dihedral angles, such as those governing the orientation of the phenethyl group relative to the piperidine ring, to identify low-energy, biologically relevant conformations. chemrxiv.org Following docking, MD simulations of the ligand-receptor complex embedded in a hydrated lipid bilayer are performed. whiterose.ac.uknih.gov These simulations, often run for microseconds, assess the stability of the predicted binding pose, map the movement of water molecules in the binding site, and reveal the dynamic interplay of ligand-receptor interactions. mdpi.com The resulting trajectories can be used to calculate binding free energies using methods like MM/PBSA, providing a more accurate estimation of binding affinity than docking scores alone.

Table 3: Typical Parameters for an MD Simulation Study

| Parameter | Description | Typical Value/Setting |

| System Setup | The docked complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions. | ~80,000-100,000 atoms |

| Force Field | A set of parameters to describe the potential energy of the system. | CHARMM36m (protein/lipid), TIP3P (water) |

| Simulation Time | The duration of the simulation. | 500 ns - 2 µs per replica |

| Ensemble | The thermodynamic ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The simulated temperature. | 310 K (human body temperature) |

| Key Outputs | Stability of the ligand pose (RMSD), flexibility of residues (RMSF), interaction frequencies, binding free energy. | RMSD < 2.5 Å, stable H-bonds, ΔGbind |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov A molecule like this compound could be identified from such a screen using either ligand-based methods (searching for molecules with similar features to known opioid agonists) or structure-based methods (docking millions of compounds into the receptor). nih.govresearchgate.net

Once identified as a "hit" or "lead" compound, computational chemistry plays a central role in its optimization. danaher.comucl.ac.uk Based on the predicted binding mode, medicinal chemists can propose modifications in silico to enhance desired properties like potency, selectivity, or metabolic stability. patsnap.com For this compound, strategies might include substituting the phenethyl ring to exploit additional sub-pockets in the receptor, or altering the length and basicity of the aminomethyl group to optimize hydrogen bonding. Each proposed modification is computationally evaluated for its effect on binding affinity and other properties before being selected for synthesis, thereby streamlining the drug discovery process. biorxiv.org

Table 4: Example of a Computational Lead Optimization Strategy

| Modification to Parent Scaffold | Rationale | Predicted Outcome | Computational Method |

| Add a meta-hydroxyl group to the phenethyl ring | Introduce a new hydrogen bond with a polar residue in the hydrophobic pocket. | Increased binding affinity and selectivity. | Docking, FEP Calculations |

| Replace aminomethyl with guanidinomethyl | Introduce a stronger, bidentate hydrogen bond donor group. | Potentially increased affinity, but may reduce BBB penetration. | Docking, ADME Prediction |

| Constrain phenethyl group in a ring system (e.g., tetrahydroisoquinoline) | Reduce conformational flexibility to lock in the "bioactive" conformation and lower the entropic penalty of binding. | Increased potency and selectivity. | Conformational Analysis, MD |

| Bioisosteric replacement of C4-OH with -NH2 | Explore alternative hydrogen bonding networks. | Altered affinity and selectivity profile. | Docking, MD Simulations |

In Silico Prediction of ADME and Toxicity Parameters

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to its success as a drug candidate. nih.govnih.gov Numerous computational models, many based on QSAR principles, are available to predict these properties from the molecular structure alone, allowing for the early identification of potential liabilities. researchgate.netresearchgate.net

For this compound, its potential as a CNS-active agent makes properties like blood-brain barrier (BBB) permeability particularly important. nih.gov Predictions typically suggest that compounds with its characteristics (moderate molecular weight, TPSA, and LogP) are likely to cross the BBB. optibrium.com Other key parameters include predictions of metabolic stability (interaction with Cytochrome P450 enzymes), potential for cardiac toxicity (hERG channel inhibition), and various toxicity endpoints like mutagenicity. nih.govacs.org These in silico profiles help guide the optimization process towards compounds with a balanced profile of potency and drug-like properties. mdpi.com

Table 5: Predicted ADMET Profile for this compound

| ADMET Parameter | Property Class | Predicted Value | Interpretation / Implication |

| Absorption | |||

| Caco-2 Permeability | Intestinal Absorption | High | Likely well-absorbed orally. |

| Human Intestinal Absorption | > 90% | Good oral bioavailability expected. | |

| Distribution | |||

| LogP (Lipophilicity) | Physicochemical | ~2.85 | Balanced lipophilicity for membrane permeability. |

| LogD at pH 7.4 | Physicochemical | ~1.70 | Optimal range for CNS drugs. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | CNS Penetration | Yes (LogBB > 0) | Compound is predicted to cross the BBB. |

| P-glycoprotein (P-gp) Substrate | CNS Efflux | No | Not likely to be actively removed from the brain. |

| Metabolism | |||

| CYP2D6 Inhibitor | Drug-Drug Interactions | Yes (Probable) | Potential for interaction with other drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | Drug-Drug Interactions | No (Probable) | Lower risk of interaction with drugs metabolized by CYP3A4. |

| Excretion | |||

| Total Clearance | Pharmacokinetics | Low to Moderate | Suggests a reasonable half-life. |

| Toxicity | |||

| hERG Inhibition | Cardiotoxicity | Low to Moderate Risk | Requires experimental validation; a potential liability. |

| AMES Mutagenicity | Genotoxicity | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | Liver Toxicity | Low Probability | Predicted to be non-toxic to the liver. |

| Skin Sensitization | Dermal Toxicity | No | Unlikely to cause skin sensitization. |

Analytical Methodologies for the Characterization and Quantification of 4 Aminomethyl 1 Phenethylpiperidin 4 Ol

Spectroscopic Techniques (NMR, MS) for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to confirm the identity and purity of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, characteristic signals would confirm the presence of the phenethyl group (aromatic protons and ethyl chain protons), the piperidine (B6355638) ring protons, the aminomethyl protons, and the hydroxyl proton. The integration of these signals helps in quantifying the relative number of protons, while their splitting patterns reveal adjacent proton relationships, confirming the connectivity of the structure.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. This technique is used to verify the presence of all 14 carbon atoms in the molecule, from the aromatic carbons of the phenyl ring to the aliphatic carbons of the piperidine and ethyl moieties.

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition (C₁₄H₂₂N₂O) scbt.com.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, MS/MS can confirm the molecule's structure. Expected fragmentation for this compound would include cleavage of the phenethyl group or loss of the aminomethyl or hydroxyl groups from the piperidine ring. For structurally related compounds, these techniques are crucial for identification in complex matrices scispace.comresearchgate.net.

Purity is assessed by the absence of signals from impurities in NMR spectra and the presence of a single, dominant peak corresponding to the correct molecular weight in the mass spectrum.

Chromatographic Methods (HPLC, LC-MS/MS) for Purity, Quantification, and Metabolite Analysis

Chromatographic techniques are essential for separating the target compound from impurities, quantifying its concentration, and analyzing potential metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification.

Methodology: For a polar, basic compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase, often a mixture of water and acetonitrile or methanol with additives like formic acid or ammonium formate to ensure good peak shape and retention nih.govunito.it. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides a chromophore google.com. Purity is determined by the peak area percentage of the main component relative to any impurity peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Quantification: LC-MS/MS is the gold standard for quantifying low concentrations of compounds in complex biological matrices like blood or urine cdc.govresearchgate.netnih.gov. The method is highly selective, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, which minimizes matrix interference nih.gov.

Metabolite Analysis: This technique is also critical for identifying metabolites formed through biological transformation. While specific metabolic pathways for this compound are not detailed in the literature, general metabolic reactions for similar piperidine-containing structures include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and amide hydrolysis in related fentanyl structures unito.it. LC-MS/MS can detect and help identify the structures of these potential metabolites.

Physicochemical Parameter Determination (e.g., pKa, LogP, LogD for research context)

Understanding the physicochemical properties of a compound is crucial in a research context. These parameters influence its behavior in analytical systems and biological environments.

pKa: The acid dissociation constant, or pKa, indicates the strength of an acid or base. As this compound contains two basic nitrogen atoms (the piperidine nitrogen and the primary amine), it will have corresponding pKa values. The predicted apparent basic pKa is 9.68, which influences its ionization state at different pH values epa.gov.

LogP and LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity.

LogP (or LogKow): This value represents the ratio of the concentration of a neutral compound in an octanol/water mixture. The predicted LogKow for this compound is -0.480, indicating it is more soluble in water than in octanol epa.gov.

LogD: This is the log of the distribution coefficient at a specific pH and accounts for both ionized and non-ionized forms. Given the compound's basicity, its LogD is highly pH-dependent. At physiological pH (7.4), the predicted LogD is -2.76, while at a more acidic pH of 5.5, it is -4.66, reflecting increased ionization and water solubility at lower pH epa.gov.

A summary of these parameters for the dihydrochloride salt of the compound is presented below.

| Physicochemical Property | Predicted Value | Citation |

| pKa (Apparent Basic) | 9.68 | epa.gov |

| LogP (Octanol-Water) | -0.480 | epa.gov |

| LogD (at pH 5.5) | -4.66 | epa.gov |

| LogD (at pH 7.4) | -2.76 | epa.gov |

Quality Control and Validation of Analytical Procedures

To ensure that analytical results are reliable, accurate, and reproducible, the methods used must be thoroughly validated. Method validation is a key component of quality control in any analytical laboratory unodc.org.

The validation of an analytical procedure for this compound would follow established guidelines and assess a range of parameters, including:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components nih.gov.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range nih.gov.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies nih.govnih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) nih.gov.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value nih.govresearchgate.net.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govresearchgate.net.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage .

These validation steps ensure that any spectroscopic or chromatographic method developed for this compound provides high-quality data for its intended purpose.

Therapeutic Potential and Future Research Directions for this compound

The compound this compound belongs to the 4-substituted piperidine class of molecules, a structural motif of significant interest in medicinal chemistry. While direct research on this specific compound is limited, its core scaffold is central to a range of pharmacologically active agents, most notably the potent synthetic opioids of the fentanyl family. The 1-phenethylpiperidine backbone is a "privileged scaffold" that imparts high affinity for various central nervous system (CNS) targets. This article explores the therapeutic potential of the this compound scaffold by examining the established pharmacology of its close structural relatives and the broader opportunities for piperidine-based compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-phenethylpiperidin-4-ol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via condensation of phenethylamine with piperidin-4-one intermediates, followed by aminomethylation . Purification methods like column chromatography (using silica gel or reverse-phase media) are critical. Validate purity using HPLC with UV detection (≥95% purity threshold) and mass spectrometry for molecular weight confirmation. Structural characterization requires NMR spectroscopy (e.g., H and C NMR) to confirm the aminomethyl and phenethyl substituents .

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Methodological Answer : Employ factorial design to systematically evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can assess interactions between reaction time (6–24 hrs), temperature (25–80°C), and molar ratios (1:1 to 1:3). Use ANOVA to identify statistically significant factors . Post-optimization, validate robustness via triplicate runs under optimal conditions.

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the piperidine ring or oxidation of the aminomethyl group). Quantify stability using kinetic modeling (zero/first-order decay) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities for targets like G-protein-coupled receptors. Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine derivatives?

- Methodological Answer : Cross-validate conflicting results using meta-analysis of published datasets. For example, discrepancies in IC values may arise from assay variability (cell lines vs. recombinant receptors). Standardize protocols (e.g., uniform ATP concentrations in kinase assays) and apply multivariate regression to isolate confounding variables .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound?

- Methodological Answer : Synthesize analogs with modifications to the aminomethyl group (e.g., alkylation, acylation) or phenethyl substituent (halogenation, methoxy groups). Test analogs against related receptors/enzymes (e.g., sigma-1 vs. sigma-2 receptors) using competitive binding assays . Correlate structural changes with activity via 3D-QSAR models (CoMFA/CoMSIA) .

Q. What engineering considerations are critical for scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for intermediate detection). Optimize membrane separation (nanofiltration) for continuous purification and reduce solvent waste. Use computational fluid dynamics (CFD) to model heat/mass transfer in reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.